5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
This compound belongs to the class of benzimidazolones, characterized by a benzimidazole ring fused with a ketone group. Its systematic name is quite a mouthful, so let’s break it down:
- The core structure is a benzimidazole , which consists of a bicyclic system containing a benzene ring fused to an imidazole ring.
- The compound has an amino group attached to the benzimidazole ring.
- The 3-methoxybenzyl group is connected to the amino group via an ether linkage.
- Finally, the 3-chlorobenzyl group is also linked to the benzimidazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the Suzuki–Miyaura coupling reaction. In this method:
Boronic Acid Derivative: Start with a boronic acid derivative, such as 3-chloro-4-(3’-chlorobenzyloxy)phenylboronic acid .
Coupling Reaction: Perform a Suzuki–Miyaura coupling with an appropriate aryl halide (e.g., iodobenzene) using a palladium catalyst.
Industrial Production: The industrial production of this compound may involve large-scale Suzuki–Miyaura reactions, followed by purification and isolation.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorobenzyl groups are susceptible to nucleophilic substitution reactions.
Palladium Catalysts: Used in Suzuki–Miyaura couplings.
Hydrogenation Catalysts: For reduction reactions.
Halogenating Agents: For chlorination reactions.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the ketone group yields the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for fine chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active area of research. its molecular targets likely involve interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H20ClN3O3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C22H20ClN3O3/c1-28-21-10-14(5-8-20(21)29-13-15-3-2-4-16(23)9-15)12-24-17-6-7-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27) |
InChI Key |
UJNOYMYCOMYIJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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